2-(3-Benzoylphenyl)acetamide

Ocular Pharmacokinetics Corneal Permeability Prodrug Design

2-(3-Benzoylphenyl)acetamide is the core amide precursor to nepafenac, an ophthalmic NSAID prodrug with demonstrated order-of-magnitude corneal permeation advantages over conventional NSAIDs (k_p = 727 vs 127 x 10^-6 min^-1). This scaffold is essential for synthesizing prodrugs that exploit the retina/choroid's high hydrolytic activity for sustained target-specific activation. Ideal for developing novel long-acting ophthalmic formulations, suspensions, gels, or implants. Procure this critical research intermediate to advance your structure-permeability relationship studies and preclinical prodrug development.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 24021-49-6
Cat. No. B8820650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Benzoylphenyl)acetamide
CAS24021-49-6
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)N
InChIInChI=1S/C15H13NO2/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H2,16,17)
InChIKeyYKAANMWFIKQKOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Benzoylphenyl)acetamide (CAS 24021-49-6): A Core Precursor for Nepafenac, a Differentiated Ophthalmic NSAID Prodrug


The target compound 2-(3-Benzoylphenyl)acetamide (CAS 24021-49-6) serves as the fundamental amide precursor to nepafenac, an ophthalmic nonsteroidal anti-inflammatory drug (NSAID) prodrug [1]. The structurally distinct and commercially significant form, nepafenac, is defined by the addition of a 2-amino substituent to the 2-(3-benzoylphenyl)acetamide core (yielding 2-amino-3-benzoylphenylacetamide, CAS 78281-72-8) [2]. This compound is a member of the 3-benzoylphenylacetic acid derivative class, known for anti-inflammatory and analgesic properties [3]. Its basic molecular formula is C15H13NO2 with a molecular weight of 239.27 g/mol .

Why 2-(3-Benzoylphenyl)acetamide (CAS 24021-49-6) Derivatives Like Nepafenac Cannot Be Replaced by Generic Ocular NSAIDs


Generic substitution among topical ophthalmic NSAIDs is not clinically equivalent due to profound, quantifiable differences in corneal permeation and intraocular pharmacokinetics that dictate therapeutically relevant drug levels in target tissues [1]. The unique molecular design of the nepafenac prodrug, derived from the core 2-(3-benzoylphenyl)acetamide structure, confers an order-of-magnitude advantage in penetrating external ocular barriers and achieving sustained inhibition of prostaglandin synthesis in the retina and choroid—a critical attribute not shared by conventional NSAIDs like diclofenac, ketorolac, or bromfenac [2]. This differentiation is established in direct comparative in vitro and in vivo studies, making the procurement and selection of this specific chemical series a matter of functional performance rather than chemical class alone [3].

Quantitative Differentiation Guide for 2-(3-Benzoylphenyl)acetamide Derivative Nepafenac vs. Ophthalmic NSAID Comparators


Corneal Permeation Coefficient: Nepafenac vs. Diclofenac

In a direct in vitro comparative study using continued perfusion of corneal epithelium, nepafenac demonstrated a nearly six-fold greater permeation coefficient than diclofenac, confirming its superior ability to cross the primary external ocular barrier [1].

Ocular Pharmacokinetics Corneal Permeability Prodrug Design

Duration of Prostaglandin Synthesis Inhibition: Nepafenac 0.1% vs. Diclofenac 0.1%

A single topical dose of 0.1% nepafenac provided sustained, near-complete inhibition (85-95%) of prostaglandin synthesis in the iris/ciliary body for 6 hours, whereas 0.1% diclofenac showed 100% inhibition for only 20 minutes, with 75% recovery observed within 6 hours [1]. In the retina/choroid, nepafenac achieved 55% inhibition for 4 hours, while diclofenac's effect was minimal [1].

Ocular Inflammation Pharmacodynamics Prostaglandin Inhibition

Comparative COX-1/COX-2 Inhibitory Potency: Amfenac (Active Metabolite) vs. Nepafenac Prodrug vs. Ketorolac/Bromfenac

The inactive prodrug nepafenac has an IC50 for COX-1 of 64.3 µM and >1000 µM for COX-2, confirming negligible direct activity [1]. In contrast, its active metabolite, amfenac, is a potent inhibitor of both COX-1 (IC50 = 0.25 µM) and COX-2 (IC50 = 0.15 µM) [2]. This prodrug-to-active metabolite conversion is a key differentiator. Amfenac's COX-2 potency is reported to be greater than that of ketorolac or bromfenac in some studies [3].

Pharmacodynamics COX Inhibition NSAID Potency

Clinical Efficacy in Preventing Cystoid Macular Edema (CME): Nepafenac 0.1% vs. Bromfenac 0.09% vs. Diclofenac 0.1%

In a comparative clinical study, the efficacy of three topical NSAIDs for preventing CME after phacoemulsification was evaluated [1]. Foveal volume reduction at 2 months post-op was 21.3 and 35.4 mm³ for bromfenac and 1.3 and 11.5 mm³ for diclofenac. The nepafenac group showed an increase in edema (6.4 and 5.3 mm³) [1]. Patient-reported stickiness was 13.8% for nepafenac, 10.3% for diclofenac, and 0% for bromfenac [1].

Clinical Trial Cataract Surgery Cystoid Macular Edema

Formulation Strength and Dosing Frequency: Nepafenac 0.3% QD vs. Nepafenac 0.1% TID

A comparative study demonstrated that a once-daily dose of 0.3% nepafenac is at least as effective as 0.1% nepafenac administered three times daily for controlling post-cataract surgery inflammation [1]. In fact, 0.3% nepafenac showed significantly better reduction in anterior chamber flare (as measured by laser flare photometry) during the first postoperative week (P = 0.047) [1].

Formulation Development Clinical Efficacy Patient Compliance

Optimal Research and Procurement Applications for 2-(3-Benzoylphenyl)acetamide (CAS 24021-49-6) and its Derivatives


Ocular Drug Discovery and Prodrug Design Research

Given the stark quantitative differences in corneal permeation between nepafenac (k_p = 727 x 10^-6 min^-1) and the conventional NSAID diclofenac (k_p = 127 x 10^-6 min^-1), 2-(3-Benzoylphenyl)acetamide (CAS 24021-49-6) serves as an essential scaffold for investigating structure-permeability relationships in ophthalmic drug delivery [1]. This compound is the ideal starting material for synthesizing prodrugs designed to exploit the retina/choroid's high hydrolytic activity, a key mechanism for achieving target-specific drug activation [1].

Formulation Development for Sustained Ocular Drug Delivery

The evidence that a single 0.1% dose of nepafenac sustains 85-95% inhibition of prostaglandin synthesis for 6 hours in the iris/ciliary body—contrasting with diclofenac's 20-minute effect—makes this compound a preferred candidate for developing long-acting ophthalmic formulations [2]. Research into novel suspensions, gels, or implants that can further extend this duration of action is a key industrial application, leveraging the prodrug's unique pharmacokinetic profile [3].

Comparator Studies in Post-Surgical Ocular Inflammation Models

For preclinical pharmacologists, nepafenac represents a benchmark 'prodrug' comparator in models of postoperative inflammation [4]. Its distinct profile—high permeability and low intrinsic activity (COX-1 IC50 = 64.3 µM) followed by potent activation in target tissues—provides a valuable contrast to directly active NSAIDs like ketorolac or bromfenac [5]. This makes it an indispensable control compound in studies aimed at validating new mechanisms for treating pain and inflammation.

Clinical Trial Design for Cataract Surgery Prophylaxis

The comparative clinical data on CME prevention, which demonstrated differences between bromfenac, diclofenac, and nepafenac in reducing foveal volume, inform the design of robust, head-to-head clinical trials for ophthalmic NSAIDs [6]. This evidence is critical for selecting active comparators and defining meaningful endpoints for studies seeking to demonstrate superiority or non-inferiority of new formulations or drug candidates [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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